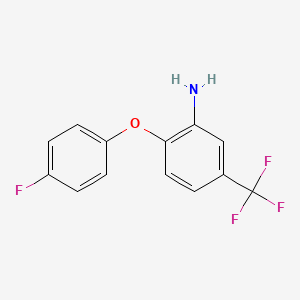

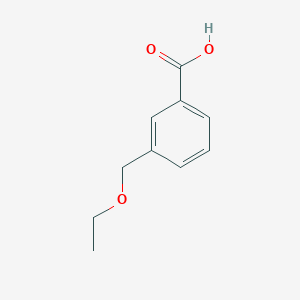

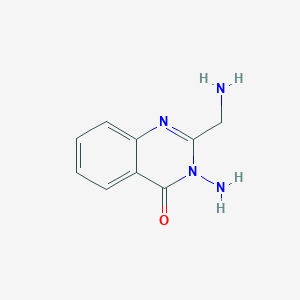

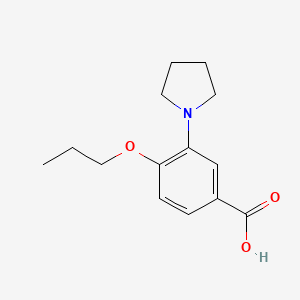

![molecular formula C6H4IN3 B1318676 6-Iodo-[1,2,4]triazolo[1,5-a]pyridine CAS No. 614750-84-4](/img/structure/B1318676.png)

6-Iodo-[1,2,4]triazolo[1,5-a]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“6-Iodo-[1,2,4]triazolo[1,5-a]pyridine” is a chemical compound with the molecular formula C6H4IN3 . It is used as a pharmaceutical intermediate .

Molecular Structure Analysis

The molecular structure of “6-Iodo-[1,2,4]triazolo[1,5-a]pyridine” consists of a pyridine ring fused with a 1,2,4-triazole ring at the 1,5-positions . The iodine atom is attached at the 6-position of the fused ring system .Physical And Chemical Properties Analysis

“6-Iodo-[1,2,4]triazolo[1,5-a]pyridine” is a solid at room temperature . It has a molecular weight of 245.02 , and its density is 2.2±0.1 g/cm3 .科学的研究の応用

Antimicrobial Agents

The triazole ring system, which is a part of the 6-Iodo-[1,2,4]triazolo[1,5-a]pyridine structure, is known for its antimicrobial properties . This compound can be utilized in the development of new antibacterial and antifungal agents, especially targeting multidrug-resistant pathogens. Its ability to bind with various enzymes and receptors in biological systems makes it a valuable candidate for creating more effective antimicrobial drugs.

Antiviral Research

Triazole derivatives have shown potential in antiviral therapy . The structural motif of 6-Iodo-[1,2,4]triazolo[1,5-a]pyridine could be explored for the synthesis of novel antiviral agents, possibly offering new treatments for viral infections that are currently difficult to manage with existing medications.

Anticancer Activity

The triazole core is present in many compounds with anticancer activities . Research into 6-Iodo-[1,2,4]triazolo[1,5-a]pyridine could lead to the discovery of new oncology drugs, particularly those that might interfere with cancer cell signaling pathways or inhibit tumor growth.

Antidepressant and Anxiolytic Drugs

Triazolopyridines, similar to the structure of 6-Iodo-[1,2,4]triazolo[1,5-a]pyridine, have been used in the development of antidepressant and anxiolytic drugs . This compound could be a precursor for synthesizing new molecules that target serotonin receptors, potentially leading to new treatments for depression and anxiety disorders.

Organic Light-Emitting Diodes (OLEDs)

The electron-accepting properties of the [1,2,4]triazolo[1,5-a]pyridine moiety make it suitable for use in constructing deep-blue bipolar fluorescent emitters for OLEDs . This application is particularly relevant for the development of display technologies and lighting systems.

Supramolecular Chemistry

Due to its heterocyclic structure, 6-Iodo-[1,2,4]triazolo[1,5-a]pyridine can serve as a building block in supramolecular chemistry . It can be used to create complex molecular assemblies, which are essential in the development of new materials with unique properties.

Coordination Chemistry

The triazole ring can act as a ligand in coordination compounds . Research into the coordination chemistry of 6-Iodo-[1,2,4]triazolo[1,5-a]pyridine could lead to the synthesis of new metal complexes with potential applications in catalysis, magnetic materials, and more.

Sensor Development

The structural features of 6-Iodo-[1,2,4]triazolo[1,5-a]pyridine make it a candidate for developing chemosensors . These sensors could be designed to detect the presence of specific ions or molecules, which is crucial in environmental monitoring and diagnostic applications.

Safety and Hazards

“6-Iodo-[1,2,4]triazolo[1,5-a]pyridine” is classified under the GHS07 hazard class . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

作用機序

Target of Action

Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, cell growth, and differentiation .

Mode of Action

This interaction could lead to changes in the function of the targets, potentially altering cellular processes .

Biochemical Pathways

Given its potential targets, it may influence pathways related to immune response, cell growth, and differentiation . The downstream effects of these pathway alterations would depend on the specific cellular context and the nature of the target modulation.

Result of Action

Based on its potential targets, it could influence a variety of cellular processes, including immune response, cell growth, and differentiation . The specific effects would depend on the nature of the target modulation and the cellular context.

特性

IUPAC Name |

6-iodo-[1,2,4]triazolo[1,5-a]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4IN3/c7-5-1-2-6-8-4-9-10(6)3-5/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDWWPXNAXCMGFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=NN2C=C1I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4IN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590290 |

Source

|

| Record name | 6-Iodo[1,2,4]triazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

614750-84-4 |

Source

|

| Record name | 6-Iodo[1,2,4]triazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。